molecular formula C15H17NO3 B7906638 (R)-4-Benzyl-3-pent-4-enoyloxazolidin-2-one

(R)-4-Benzyl-3-pent-4-enoyloxazolidin-2-one

Cat. No.: B7906638
M. Wt: 259.30 g/mol
InChI Key: VKEZZGBUHSYSJM-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-Benzyl-3-pent-4-enoyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its application in asymmetric synthesis, particularly in the formation of enantiomerically pure compounds. The presence of both a benzyl group and a pent-4-enoyl group contributes to its unique reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-3-pent-4-enoyloxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Addition of the Pent-4-enoyl Group: This step often involves the use of pent-4-enoyl chloride in the presence of a base to facilitate the acylation reaction.

Industrial Production Methods

Industrial production of ®-4-Benzyl-3-pent-4-enoyloxazolidin-2-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production at scale.

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-3-pent-4-enoyloxazolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the double bond in the pent-4-enoyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

®-4-Benzyl-3-pent-4-enoyloxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to enhance the selectivity and efficacy of pharmaceutical agents.

    Industry: It is utilized in the synthesis of fine chemicals and advanced materials, contributing to the development of new technologies and products.

Mechanism of Action

The mechanism by which ®-4-Benzyl-3-pent-4-enoyloxazolidin-2-one exerts its effects involves its interaction with specific molecular targets. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, influencing biochemical pathways. For example, in asymmetric synthesis, it can form stable intermediates that direct the formation of specific enantiomers.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Benzyl-3-pent-4-enoyloxazolidin-2-one: The enantiomer of the compound, differing in its spatial configuration.

    4-Benzyl-3-pent-4-enoyloxazolidin-2-one: The racemic mixture containing both ® and (S) enantiomers.

    4-Benzyl-3-pent-4-enoyloxazolidin-2-thione: A sulfur analog with similar structural features but different reactivity.

Uniqueness

®-4-Benzyl-3-pent-4-enoyloxazolidin-2-one is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of enantiomerically pure compounds, a critical aspect of modern pharmaceutical and chemical research.

Properties

IUPAC Name

(4R)-4-benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-3-9-14(17)16-13(11-19-15(16)18)10-12-7-5-4-6-8-12/h2,4-8,13H,1,3,9-11H2/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEZZGBUHSYSJM-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1C(COC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-Benzyl-3-pent-4-enoyloxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
(R)-4-Benzyl-3-pent-4-enoyloxazolidin-2-one
Reactant of Route 3
Reactant of Route 3
(R)-4-Benzyl-3-pent-4-enoyloxazolidin-2-one
Reactant of Route 4
Reactant of Route 4
(R)-4-Benzyl-3-pent-4-enoyloxazolidin-2-one
Reactant of Route 5
Reactant of Route 5
(R)-4-Benzyl-3-pent-4-enoyloxazolidin-2-one
Reactant of Route 6
Reactant of Route 6
(R)-4-Benzyl-3-pent-4-enoyloxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.